molecular formula C18H25NOSi B1337889 2-((tert-butyldiphenylsilyl)oxy)ethanamine CAS No. 91578-89-1

2-((tert-butyldiphenylsilyl)oxy)ethanamine

Cat. No.: B1337889
CAS No.: 91578-89-1
M. Wt: 299.5 g/mol
InChI Key: IVJSFXWUGVWHLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((tert-butyldiphenylsilyl)oxy)ethanamine is an organic compound with the molecular formula C18H25NOSi. It is a derivative of ethanamine, where the hydrogen atoms are substituted with a tert-butyl group and diphenylsilyloxy group. This compound is known for its utility in organic synthesis, particularly in the protection of functional groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-butyldiphenylsilyl)oxy)ethanamine typically involves the reaction of 2-aminoethanol with tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The general reaction scheme is as follows:

2-aminoethanol+tert-butyldiphenylsilyl chlorideThis compound+HCl\text{2-aminoethanol} + \text{tert-butyldiphenylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-aminoethanol+tert-butyldiphenylsilyl chloride→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butyldiphenylsilyl)oxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The silyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogenated compounds (e.g., bromine or chlorine) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of silyl ethers and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted silyloxy compounds.

Scientific Research Applications

2-((tert-butyldiphenylsilyl)oxy)ethanamine is widely used in scientific research due to its versatility:

    Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceutical intermediates.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((tert-butyldiphenylsilyl)oxy)ethanamine involves its ability to act as a protecting group. The tert-butyl and diphenylsilyloxy groups provide steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other functional groups in the molecule. The compound can be deprotected under specific conditions, releasing the original functional group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyldimethylsilyloxyethanol
  • tert-Butyldiphenylsilyloxyethanol
  • tert-Butyldimethylsilyloxyethylamine

Uniqueness

2-((tert-butyldiphenylsilyl)oxy)ethanamine is unique due to its combination of tert-butyl and diphenylsilyloxy groups, which provide both steric protection and stability. This makes it particularly useful in complex organic syntheses where selective protection and deprotection are crucial.

Properties

IUPAC Name

2-[tert-butyl(diphenyl)silyl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NOSi/c1-18(2,3)21(20-15-14-19,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJSFXWUGVWHLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451446
Record name 2-(t-butyldiphenylsilyloxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91578-89-1
Record name 2-(t-butyldiphenylsilyloxy)ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of [2-(t-butyldiphenylsilyloxy)ethyl]carbamic acid benzyl ester (3.01 g, 6.9 mmol) (obtained as described in Reference Example 33(1)) in methanol (150 ml) was subjected to catalytic hydrogenation in the presence of 20% palladium hydroxide on charcoal (3.0 g) at room temperature. After checking the completion of the reaction, the reaction mixture was filtered in order to remove the catalyst and the filtrate concentrated under reduced pressure. The residue was purified by chromatography on a silica gel column using methylene chloride:methanol (10:1) as the eluant to afford 2-(t-butyldiphenylsilyloxy)ethylamine (1.49 g, yield 72%) as a pale brown syrup.
Name
[2-(t-butyldiphenylsilyloxy)ethyl]carbamic acid benzyl ester
Quantity
3.01 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
3 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.